H-Tyr-D-Ala-Gly-Phe-Met-NH2
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Overview
Description
Tyr-D-Ala-Gly-Phe-Met-NH2 is a synthetic peptide that belongs to the class of opioid peptides. It is a derivative of dermorphin, a naturally occurring peptide isolated from the skin of amphibians. This compound is known for its high affinity and selectivity for the mu-opioid receptor, making it a potent analgesic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-D-Ala-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, tyrosine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-alanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for glycine, phenylalanine, and methionine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods: Industrial production of Tyr-D-Ala-Gly-Phe-Met-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tyr-D-Ala-Gly-Phe-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Tyr-D-Ala-Gly-Phe-Met-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and other physiological processes through mu-opioid receptor binding.
Medicine: Explored as a potential therapeutic agent for pain management due to its potent analgesic properties.
Industry: Utilized in the development of new opioid peptides and analogs for pharmaceutical applications
Mechanism of Action
Tyr-D-Ala-Gly-Phe-Met-NH2 exerts its effects by binding to the mu-opioid receptor, a G-protein-coupled receptor (GPCR) located in the central nervous system. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release, ultimately producing analgesia .
Comparison with Similar Compounds
Dermorphin: A natural peptide with a similar structure but different amino acid sequence.
Dermenkephalin: Another synthetic peptide with high affinity for the delta-opioid receptor.
Leucine-enkephalin: A natural opioid peptide with a different amino acid sequence but similar analgesic properties
Uniqueness: Tyr-D-Ala-Gly-Phe-Met-NH2 is unique due to its high selectivity and potency for the mu-opioid receptor. The presence of D-alanine in its sequence enhances its stability and resistance to enzymatic degradation, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C28H38N6O6S |
---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide |
InChI |
InChI=1S/C28H38N6O6S/c1-17(32-27(39)21(29)14-19-8-10-20(35)11-9-19)26(38)31-16-24(36)33-23(15-18-6-4-3-5-7-18)28(40)34-22(25(30)37)12-13-41-2/h3-11,17,21-23,35H,12-16,29H2,1-2H3,(H2,30,37)(H,31,38)(H,32,39)(H,33,36)(H,34,40)/t17-,21+,22+,23+/m1/s1 |
InChI Key |
ANZXICRKKYOVMY-SZOBAZRNSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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